Hexyl 3-nitrobenzoate
CAS No.: 117375-29-8
Cat. No.: VC4071572
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117375-29-8 |
|---|---|
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | hexyl 3-nitrobenzoate |
| Standard InChI | InChI=1S/C13H17NO4/c1-2-3-4-5-9-18-13(15)11-7-6-8-12(10-11)14(16)17/h6-8,10H,2-5,9H2,1H3 |
| Standard InChI Key | VGRRRDVLGXQNFG-UHFFFAOYSA-N |
| SMILES | CCCCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
| Canonical SMILES | CCCCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
Hexyl 3-nitrobenzoate belongs to the family of nitroaromatic esters, combining the electron-withdrawing nitro group with the lipophilic hexyl chain. Key properties include:
The compound’s insolubility in water arises from its nonpolar hexyl chain, while the nitro group enhances stability against hydrolysis . Spectral characterization via NMR and IR typically reveals signatures of the ester carbonyl (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Synthesis and Manufacturing
Nitration of Hexyl Benzoate
The most direct route involves nitrating hexyl benzoate using a mixture of concentrated nitric and sulfuric acids, analogous to the synthesis of methyl 3-nitrobenzoate :
-
Cooling: Hexyl benzoate is dissolved in sulfuric acid under ice-cooling to maintain temperatures below 10°C .
-
Nitrating Mixture: A pre-cooled blend of HNO₃ and H₂SO₄ is added dropwise to prevent overheating .
-
Reaction Quenching: The mixture is poured onto crushed ice to precipitate the product .
-
Purification: Recrystallization from ethanol-water yields pure crystals .
Fischer Esterification of 3-Nitrobenzoic Acid
An alternative method employs Fischer esterification, reacting 3-nitrobenzoic acid with hexanol under acidic conditions :
-
Acid Catalysis: Sulfuric acid facilitates protonation of the carboxylic acid.
-
Reflux: The mixture is heated to reflux (110–120°C) for 4–6 hours.
-
Work-Up: The product is extracted with diethyl ether and purified via distillation .
Advantages: This method avoids the hazards of nitrating agents but requires anhydrous conditions to favor ester formation .
Applications and Industrial Relevance
While specific applications of hexyl 3-nitrobenzoate are understudied, its structural analogs are employed in:
-
Pharmaceuticals: As intermediates in nitro-containing drug syntheses .
-
Agrochemicals: Nitro esters serve as precursors for herbicides and insecticides .
-
Polymer Chemistry: Functionalized esters modify polymer solubility and reactivity .
The hexyl chain’s lipophilicity may enhance bioavailability in drug formulations or compatibility with nonpolar matrices in material science .
| Hazard Type | Precautions | Source |
|---|---|---|
| Toxicity | Harmful if swallowed (H302) | |
| Corrosivity | Avoid contact with skin/eyes | |
| Environmental Impact | Toxic to aquatic life; dispose via hazardous waste protocols |
Handling Recommendations:
-
Use nitrile gloves and safety goggles.
-
Work in a fume hood to avoid inhalation.
Analytical Characterization
Modern techniques for verifying purity and structure include:
-
NMR Spectroscopy: Distinct signals for the hexyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 8.0–8.5 ppm) .
-
IR Spectroscopy: Peaks at 1705 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
-
Mass Spectrometry: Molecular ion peak at m/z 251.28 and fragment ions at m/z 121 (C₆H₅NO₂⁺) .
Regulatory and Environmental Considerations
No specific regulations target hexyl 3-nitrobenzoate, but general guidelines for nitro compounds apply:
-
EPA: Classified as a hazardous waste (D003) due to nitro groups .
-
REACH: Requires registration for manufacturing volumes >1 ton/year .
Research Directions and Knowledge Gaps
Current literature lacks studies on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume